

In Vivo Efficacy of (S)-Minzasolmin: A Preclinical Technical Overview

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Compound of Interest

Compound Name: (S)-Minzasolmin

Cat. No.: B12382565

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Abstract

(S)-Minzasolmin (also known as UCB0599) is a small molecule inhibitor of alpha-synuclein (ASYN) misfolding, currently under investigation as a potential disease-modifying therapy for Parkinson's disease (PD) and other synucleinopathies.^{[1][2][3]} This technical guide provides an in-depth summary of the preclinical in vivo efficacy of **(S)-Minzasolmin** in animal models, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The data presented herein supported the clinical development of this compound.^{[1][4]}

Introduction

The aggregation of alpha-synuclein is a central pathological hallmark of Parkinson's disease, leading to the formation of toxic oligomers and fibrils, neuroinflammation, and progressive neurodegeneration. **(S)-Minzasolmin** is an orally bioavailable and brain-penetrant compound designed to target the early stages of ASYN misfolding. Preclinical studies in transgenic mouse models of Parkinson's disease have demonstrated the potential of **(S)-Minzasolmin** to reduce ASYN pathology, mitigate neuroinflammation, and improve motor function. This document collates the key findings from these pivotal in vivo studies.

Quantitative Efficacy Data

The in vivo efficacy of **(S)-Minzasolmin** has been primarily evaluated in the Line 61 transgenic mouse model, which overexpresses human alpha-synuclein and recapitulates key features of Parkinson's disease pathology.

Effects on Alpha-Synuclein Pathology

Three-month administration of **(S)-Minzasolmin** led to a significant reduction in proteinase K-resistant ASYN pathology in various brain regions of Line 61 transgenic mice.

Brain Region	Treatment Group (vs. Vehicle)	Reduction in ASYN Pathology	Statistical Significance
Cortex	1 mg/kg (S)-Minzasolmin	Statistically significant reduction	P < 0.0001
Cortex	5 mg/kg (S)-Minzasolmin	Statistically significant reduction	P < 0.0001
Hippocampus	1 mg/kg (S)-Minzasolmin	Statistically significant reduction	P < 0.0001
Hippocampus	5 mg/kg (S)-Minzasolmin	Statistically significant reduction	P < 0.0001
Striatum	1 mg/kg (S)-Minzasolmin	Statistically significant reduction	P < 0.0001
Striatum	5 mg/kg (S)-Minzasolmin	Statistically significant reduction	P < 0.0001

Effects on Neuroinflammation

(S)-Minzasolmin administration normalized markers of astrocyte activation, such as Glial Fibrillary Acidic Protein (GFAP) immunolabeling, in the brains of Line 61 transgenic mice.

Brain Region	Treatment Group (vs. Vehicle)	Reduction in GFAP Immunolabeling	Statistical Significance
Neocortex	1 mg/kg (S)-Minzasolmin	Statistically significant decrease	P < 0.0001
Neocortex	5 mg/kg (S)-Minzasolmin	Statistically significant decrease	P < 0.0001
Hippocampus (CA1/2)	1 mg/kg (S)-Minzasolmin	Statistically significant decrease	P < 0.0001
Hippocampus (CA1/2)	5 mg/kg (S)-Minzasolmin	Statistically significant decrease	P < 0.0001

Effects on Motor Function

Treatment with **(S)-Minzasolmin** demonstrated an attenuation of gait deficits in Line 61 transgenic mice, as measured by round beam performance.

Treatment Group	Outcome	Statistical Significance (vs. Vehicle)
1 mg/kg (S)-Minzasolmin	Attenuated gait deficits	P < 0.01
5 mg/kg (S)-Minzasolmin	Trend towards improvement	Not statistically significant

Experimental Protocols

Animal Model

- Model: Line 61 transgenic mice. These mice are engineered to express high levels of human alpha-synuclein.
- Rationale: This model exhibits key pathological features of Parkinson's disease, including alpha-synuclein aggregation, neuroinflammation, and motor deficits, making it suitable for evaluating disease-modifying therapies.

Dosing Regimen

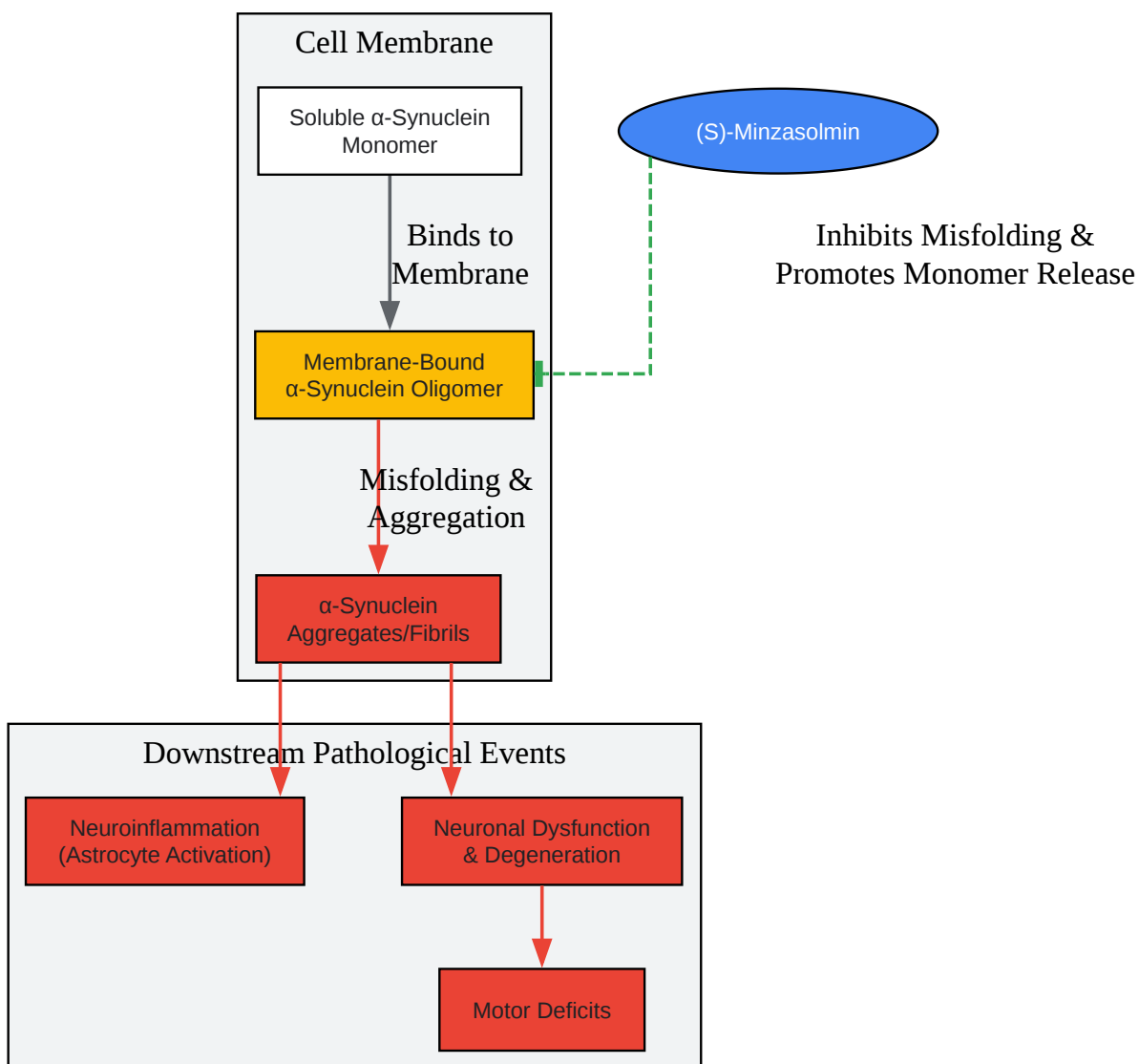
- Compound: **(S)-Minzasolmin** (UCB0599)
- Doses: 1 mg/kg and 5 mg/kg
- Administration Route: Intraperitoneal (IP) injection
- Frequency: Once daily, Monday to Friday
- Duration: 3 months

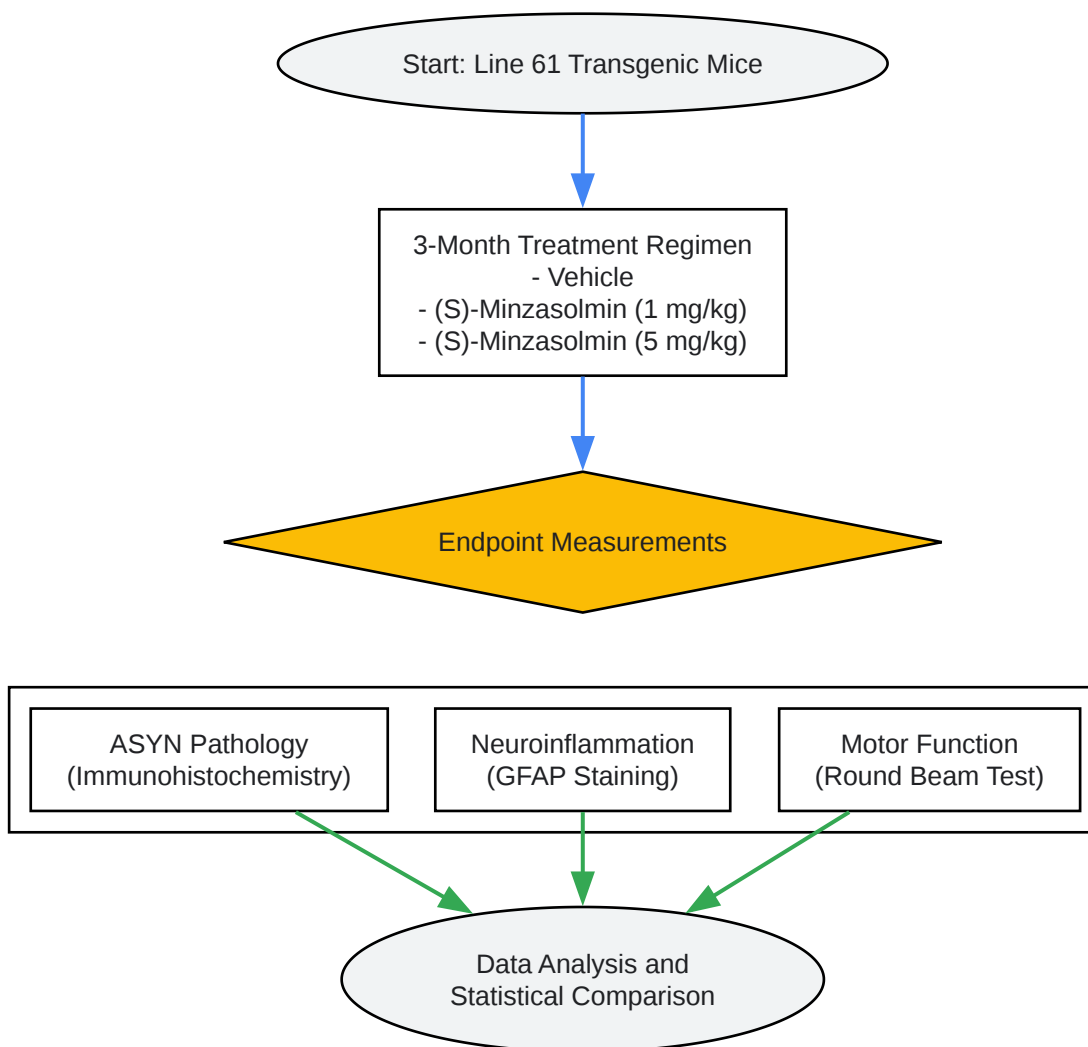
Endpoint Measurements

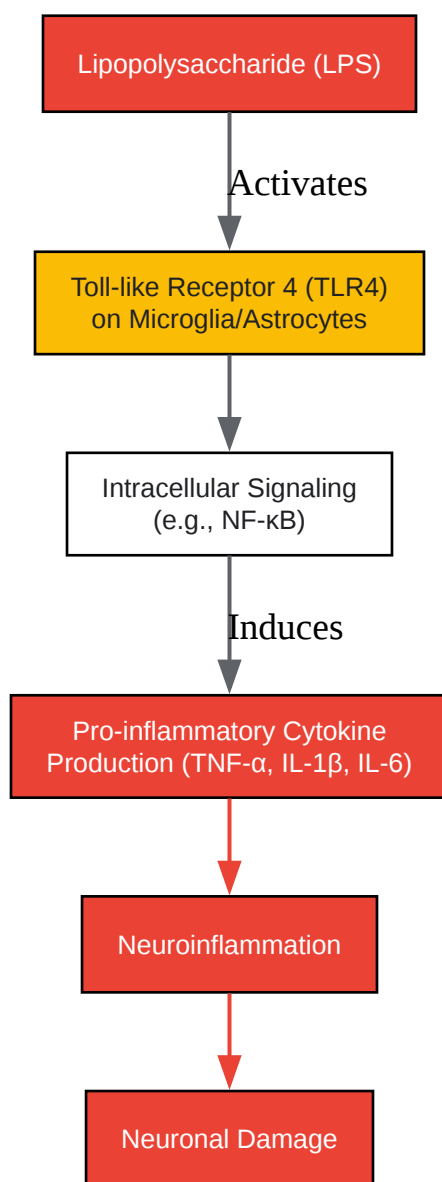
- Alpha-Synuclein Pathology: Assessed by immunolabeling for proteinase K-resistant ASYN in the cortex, hippocampus, and striatum.
- Neuroinflammation: Measured by GFAP immunolabeling in the neocortex and hippocampus as a marker of astrocyte activation.
- Motor Function: Evaluated using the round beam test to assess gait and balance.
- Pharmacokinetics: Plasma and brain concentrations of **(S)-Minzasolmin** were measured to confirm brain penetration and dose-proportional exposure.

Visualizations

Signaling Pathway of (S)-Minzasolmin







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